molecular formula C13H12FNO2 B6110964 6-Fluoro-2-methyl-1-(2-oxopropyl)quinolin-4-one

6-Fluoro-2-methyl-1-(2-oxopropyl)quinolin-4-one

Cat. No.: B6110964
M. Wt: 233.24 g/mol
InChI Key: PODHKDKZYROHMW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methyl-1-(2-oxopropyl)quinolin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with 2-methyl-3-oxobutanoic acid under acidic conditions to form the quinoline ring system. The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methyl-1-(2-oxopropyl)quinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-2-methyl-1-(2-oxopropyl)quinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Studied for its potential antibacterial, antiviral, and antimalarial activities.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials, such as liquid crystals and dyes

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methyl-1-(2-oxopropyl)quinolin-4-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The compound can inhibit the activity of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-methyl-1-(2-oxopropyl)quinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorine atom and the oxopropyl group enhances its stability and activity compared to other quinoline derivatives .

Properties

IUPAC Name

6-fluoro-2-methyl-1-(2-oxopropyl)quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c1-8-5-13(17)11-6-10(14)3-4-12(11)15(8)7-9(2)16/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODHKDKZYROHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1CC(=O)C)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.